molecular formula C8H12F2N4O B2588673 2-[3-(Difluoromethyl)-5-methylpyrazolyl]propanohydrazide CAS No. 1005631-76-4

2-[3-(Difluoromethyl)-5-methylpyrazolyl]propanohydrazide

Cat. No. B2588673
CAS RN: 1005631-76-4
M. Wt: 218.208
InChI Key: LMFGLKDQYMJMDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(Difluoromethyl)-5-methylpyrazolyl]propanohydrazide (CAS# 1005631-76-4) is a useful research chemical . It has a molecular weight of 218.20 and a molecular formula of C8H12F2N4O .


Synthesis Analysis

While specific synthesis methods for this compound were not found, there have been significant advances in difluoromethylation processes based on X–CF2H bond formation . These processes have benefited from the invention of multiple difluoromethylation reagents .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES string: CC1=CC(=NN1C©C(=O)NN)C(F)F .

Scientific Research Applications

  • Antimicrobial and Antimycobacterial Activities

    • A study synthesized various derivatives of diflunisal hydrazide-hydrazones, including 2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid derivatives, which were screened for antimycobacterial activity against Mycobacterium tuberculosis and antimicrobial activities against various bacteria, fungi, and yeast species. Some compounds demonstrated significant activity against specific bacterial strains (Küçükgüzel et al., 2003).
  • Magnetic Behavior in Chemistry

    • Research on tetra-μ3-fluorododecakis(5-methylpyrazole-N2)tetrametal(II) tetrakis(tetrafluoroborates) involved derivatives of methylpyrazole, indicating potential application in studying magnetic susceptibility and interactions in chemical compounds (Hoedt & Reedijk, 1981).
  • Organic Synthesis and Biological Activity

    • Fluorinated alcohols were used as solvents to increase the regioselectivity in pyrazole formation, leading to the synthesis of fluorinated analogs of Tebufenpyrad with acaricide activity. This highlights the role of 2-[3-(Difluoromethyl)-5-methylpyrazolyl]propanohydrazide in facilitating the synthesis of biologically active compounds (Fustero et al., 2008).
  • Crystallography and Coordination Chemistry

    • Investigations into the coordination properties of pyrazole-derived ligands, including 5(3)-methylpyrazole, for nickel(II) complexes, explored the potential of these compounds in coordination chemistry and their significance in biological systems (Saha & Datta, 1981).
  • Biochemical Toxicology

    • A study on the biochemical toxicology of 1,3‐difluoro‐2‐propanol, which is closely related to the difluoromethyl group in the compound , explored the potential of 4‐methylpyrazole as an antidote. This research provides insights into the biochemical interactions and toxicological aspects of similar compounds (Feldwick et al., 1998).
  • Synthesis of Biologically Active Compounds

    • The compound's derivatives have been used in the synthesis of novel heterocyclic compounds with potential as anticancer agents. This involves the preparation of thiadiazoles and thiazoles incorporating the pyrazole moiety, highlighting its importance in the development of new pharmaceuticals (Gomha et al., 2014).

Future Directions

While specific future directions for 2-[3-(Difluoromethyl)-5-methylpyrazolyl]propanohydrazide were not found, the field of difluoromethylation has seen significant advances and continues to be an active area of research . This includes the development of new difluoromethylation reagents and methods, which could potentially be applied to the synthesis and study of compounds like this compound .

properties

IUPAC Name

2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2N4O/c1-4-3-6(7(9)10)13-14(4)5(2)8(15)12-11/h3,5,7H,11H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFGLKDQYMJMDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)C(=O)NN)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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